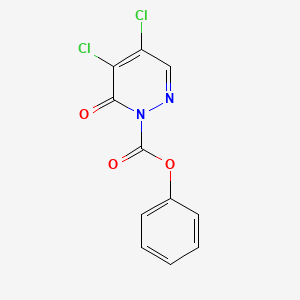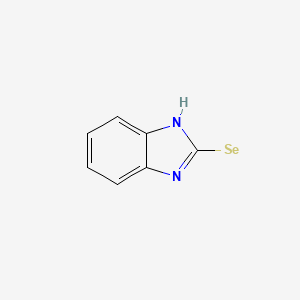![molecular formula C13H15BrClN3O B13978255 8-(3-Bromo-5-chloropyridin-4-yl)-2,8-diazaspiro[4.5]decan-1-one](/img/structure/B13978255.png)
8-(3-Bromo-5-chloropyridin-4-yl)-2,8-diazaspiro[4.5]decan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-(3-Bromo-5-chloropyridin-4-yl)-2,8-diazaspiro[4.5]decan-1-one is a complex organic compound featuring a spirocyclic structure. This compound is characterized by the presence of a pyridine ring substituted with bromine and chlorine atoms, and a diazaspirodecane core. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and organic synthesis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-(3-Bromo-5-chloropyridin-4-yl)-2,8-diazaspiro[4.5]decan-1-one typically involves multi-step organic reactions. One common method involves the formation of the spirocyclic core through a Prins/pinacol cascade reaction. This reaction is catalyzed by Lewis acids and involves the use of aldehydes and homoallylic alcohols as starting materials .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and selectivity. This can include the use of continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.
化学反应分析
Types of Reactions
8-(3-Bromo-5-chloropyridin-4-yl)-2,8-diazaspiro[4.5]decan-1-one can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Cyclization Reactions: The spirocyclic structure can be modified through cyclization reactions to form new ring systems.
Common Reagents and Conditions
Lewis Acids: Used as catalysts in the Prins/pinacol cascade reaction.
Nucleophiles: Employed in substitution reactions to replace halogen atoms.
Oxidizing and Reducing Agents: Utilized in oxidation and reduction reactions to modify the compound’s oxidation state.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the halogen atoms.
科学研究应用
8-(3-Bromo-5-chloropyridin-4-yl)-2,8-diazaspiro[4.5]decan-1-one has several applications in scientific research:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of novel therapeutic agents.
Organic Synthesis: It serves as a valuable intermediate in the synthesis of more complex organic molecules.
Biological Studies: The compound can be used in studies to understand its biological activity and potential as a bioactive molecule.
Industrial Applications: It may be used in the development of new materials with specific properties.
作用机制
The mechanism of action of 8-(3-Bromo-5-chloropyridin-4-yl)-2,8-diazaspiro[4.5]decan-1-one involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
相似化合物的比较
Similar Compounds
- 8-(2-Bromo-5-chloropyridin-4-yl)-1,4-dioxaspiro[4.5]decan-8-ol
- 4-(Phenylmethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one
Uniqueness
8-(3-Bromo-5-chloropyridin-4-yl)-2,8-diazaspiro[4.5]decan-1-one is unique due to its specific substitution pattern on the pyridine ring and the presence of a diazaspirodecane core. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
属性
分子式 |
C13H15BrClN3O |
|---|---|
分子量 |
344.63 g/mol |
IUPAC 名称 |
8-(3-bromo-5-chloropyridin-4-yl)-2,8-diazaspiro[4.5]decan-1-one |
InChI |
InChI=1S/C13H15BrClN3O/c14-9-7-16-8-10(15)11(9)18-5-2-13(3-6-18)1-4-17-12(13)19/h7-8H,1-6H2,(H,17,19) |
InChI 键 |
PQUWROIFVLDJHT-UHFFFAOYSA-N |
规范 SMILES |
C1CNC(=O)C12CCN(CC2)C3=C(C=NC=C3Cl)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


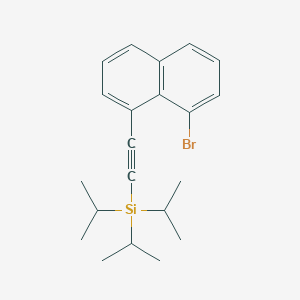
![Ethyl 3-oxo-4-[(prop-2-en-1-yl)oxy]butanoate](/img/structure/B13978182.png)
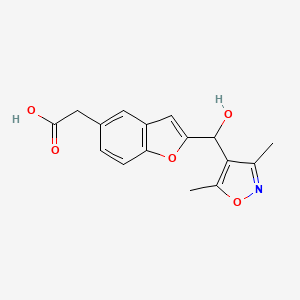
![[2-(3-Methoxy-propyl)-4-pyridinyl]-boronic acid](/img/structure/B13978189.png)
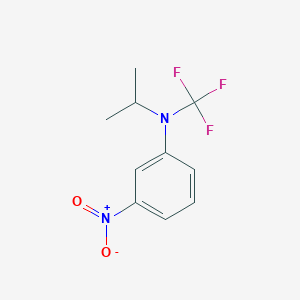
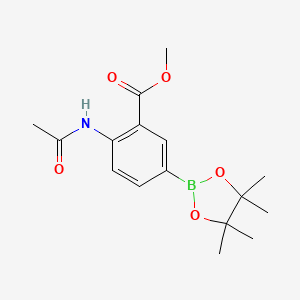
![{4-[(1-Methylethyl)amino]-5-[(methyloxy)carbonyl]-2-thienyl}boronic acid](/img/structure/B13978213.png)
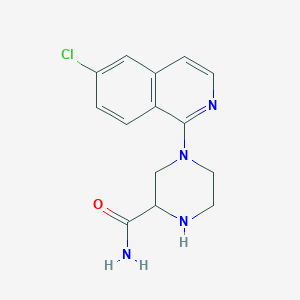
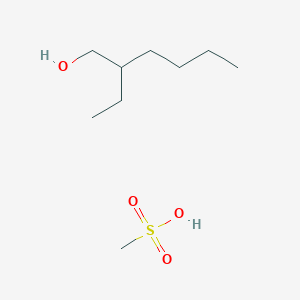
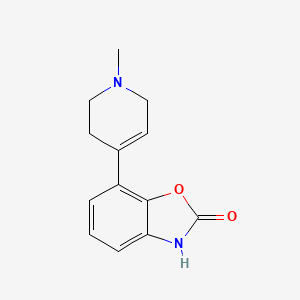
![6-Ethoxy-2-methylpyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B13978240.png)
